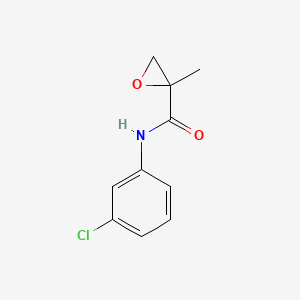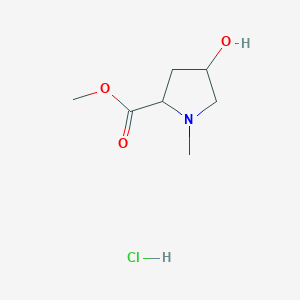![molecular formula C14H11FN2O2S B7638506 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)
3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one is a chemical compound that belongs to the class of thienopyrimidines. This compound has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the inhibition of certain enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. The compound has also been shown to inhibit the growth and proliferation of cancer cells, which is another desirable effect for anticancer drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one in lab experiments include its potent anticancer activity, its unique chemical structure, and its potential applications in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Studies to determine the potential applications of the compound in the treatment of other diseases.
4. Studies to optimize the pharmacokinetic properties of the compound.
5. Studies to determine the potential side effects of the compound.
6. Development of analogs of the compound with improved pharmacological properties.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. The compound has been extensively studied for its potent anticancer activity and its potential applications in the treatment of neurodegenerative disorders. However, further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one involves a multi-step process. The starting material for the synthesis is 5-fluoro-2-methoxybenzaldehyde, which is reacted with thiourea to form 5-fluoro-2-methoxyphenyl)thiourea. This compound is then reacted with 2-bromoacetyl bromide to form 3-[(5-Fluoro-2-methoxyphenyl)methyl]thiourea. Finally, this compound is cyclized using potassium carbonate to form this compound.
Scientific Research Applications
The compound 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have potent anticancer activity against various cancer cell lines. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-[(5-fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c1-19-12-3-2-10(15)6-9(12)7-17-8-16-13-11(14(17)18)4-5-20-13/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJJHKKUSCWVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)


![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)



![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)

![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
